molecular formula C19H17ClN4O4 B2770545 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008269-32-6

5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Numéro de catalogue: B2770545
Numéro CAS: 1008269-32-6
Poids moléculaire: 400.82
Clé InChI: VZTSNZSOOGQFLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound, 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade Anaplastic Lymphoma Kinase (ALK). PROTACs are heterobifunctional molecules that operate through a unique event-driven mechanism; one end binds to the protein of interest, in this case ALK, while the other end recruits an E3 ubiquitin ligase. This recruitment brings the E3 ligase into proximity with ALK, leading to its ubiquitination and subsequent degradation by the proteasome. This catalytic mode of action offers a significant advantage over traditional kinase inhibitors, which require sustained occupancy to block enzymatic activity, and can potentially overcome drug resistance mutations. The primary research value of this ALK-directed PROTAC lies in its application as a chemical tool to investigate ALK-driven oncogenesis, with particular relevance to cancers such as ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma . By inducing the removal of the entire ALK protein, researchers can probe the downstream biological consequences of ALK loss, validate ALK as a therapeutic target, and explore novel strategies to circumvent resistance to small-molecule ALK inhibitors. Its use is critical in preclinical studies aimed at understanding the pathways and dependencies of ALK-rearranged cancers and in advancing the PROTAC technology platform for targeted protein degradation.

Propriétés

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-27-13-6-3-11(4-7-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-5-8-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTSNZSOOGQFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the pyrrolo[3,4-d][1,2,3]triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H17ClN4O4
  • Molecular Weight : 400.8 g/mol
  • CAS Number : 1007930-83-7

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A relevant study demonstrated that certain triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Specifically:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics that are conducive to biological activity .

Antimicrobial Activity

The antimicrobial activity of triazole compounds has also been investigated extensively. A study focusing on various triazole derivatives noted significant antibacterial effects against pathogenic bacteria. The compound's ability to inhibit bacterial growth may be attributed to its interaction with microbial enzymes or cell membranes.

The proposed mechanisms through which triazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways in cancer cells or bacteria.
  • Induction of Apoptosis : Some studies indicate that these compounds may trigger programmed cell death in malignant cells.
  • Interference with DNA Synthesis : Triazole derivatives can potentially inhibit DNA replication by interacting with nucleic acids.

Study 1: Cytotoxicity Evaluation

A recent investigation evaluated the cytotoxicity of several triazole derivatives against human carcinoma cell lines. The study found that specific modifications in the chemical structure significantly enhanced cytotoxic activity. The compound was included in a broader screening and showed promising results against MCF-7 cells.

Study 2: Antimicrobial Screening

In another study, a series of triazole compounds were screened for their antimicrobial properties using standard methods against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione ():

  • Shares the pyrrolo-triazole-dione core but substitutes the 3-chloro-4-methoxyphenyl group with a 4-ethoxy-3-methoxyphenyl moiety.
  • The ethylphenyl group at position 5 may enhance lipophilicity compared to the 4-methoxybenzyl group in the target compound .

2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (): Replaces the triazole ring with an oxazole, altering electronic properties.

5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (): Features an isoxazole ring instead of triazole, impacting hydrogen-bonding capacity. Chloro substituents at position 2 (vs. 3 in the target compound) may alter steric interactions .

Substituent Effects

  • Chloro vs. Methoxy Groups :
    • Chloro groups (e.g., in and ) enhance electrophilicity and may improve binding to hydrophobic enzyme pockets.
    • Methoxy groups (e.g., in and ) increase solubility and metabolic stability but reduce electron density in the aromatic ring .
  • Positional Isomerism :
    • The 3-chloro-4-methoxyphenyl group in the target compound offers a unique electronic profile compared to 4-chlorophenyl () or 2-chlorophenyl () analogues.

Spectral and Physicochemical Properties

Compound Key IR Peaks (cm⁻¹) Key ¹H-NMR Signals (δ, ppm) Molecular Weight Reference
Target Compound Expected: ~3400 (NH), ~1600 (C=O) Anticipated: Aromatic protons at 6.8–7.3 ~500 (estimated) -
Compound 6h () 3390 (NH), 1596 (C=N) 9.55 (triazole), 6.86–7.26 (Ar-H) 419 (M+1)
Compound 8 () Not provided Not provided Not available

Q & A

Q. What are the critical parameters for optimizing the synthesis of this pyrrolo-triazole-dione derivative?

The synthesis involves multi-step heterocyclic reactions, where parameters like solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (80–120°C for cyclization steps), and reaction time (6–12 hours for ring closure) significantly impact yield and purity. Catalysts such as bases (e.g., K₂CO₃) or acids (e.g., POCl₃) are often employed to stabilize intermediates. Reaction monitoring via TLC or HPLC is essential to minimize side products .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the aryl rings and triazole core. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline intermediates, X-ray diffraction resolves stereochemical ambiguities in the fused pyrrolo-triazole system .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV for up to 30 days. Key degradation products (e.g., demethylated or hydrolyzed derivatives) can be identified using LC-MS. Stability data inform storage conditions (e.g., inert atmosphere, −20°C) and formulation strategies .

Advanced Research Questions

Q. What computational methods are effective for predicting biological activity and target binding?

Perform molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. DFT calculations (e.g., Gaussian) evaluate electronic properties (HOMO-LUMO gaps) and reactivity. Molecular dynamics simulations (100 ns trajectories) analyze conformational stability in aqueous/lipid environments .

Q. How can contradictory spectral data for structurally similar analogs be resolved?

Contradictions in NMR shifts (e.g., para-substituted methoxy vs. chloro groups) arise from electron-withdrawing/donating effects. Use 2D NMR (COSY, NOESY) to differentiate regioisomers. Compare experimental data with density functional theory (DFT)-predicted chemical shifts to validate assignments. Cross-reference with X-ray structures of homologs .

Q. What strategies address low yields in the final cyclization step?

Optimize microwave-assisted synthesis (100–150°C, 20–40 min) to enhance reaction efficiency. Introduce protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates. Screen solvents (e.g., toluene for non-polar conditions) and catalysts (e.g., Pd/C for hydrogenation steps). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Systematically vary substituents on the 3-chloro-4-methoxyphenyl and 4-methoxybenzyl groups. Test analogs for bioactivity (e.g., antimicrobial IC₅₀ assays) and correlate with Hammett σ constants or Lipinski parameters . Replace the triazole core with isosteres (e.g., pyrazole) to probe binding pocket compatibility .

Q. What experimental designs mitigate batch-to-batch variability in scale-up synthesis?

Implement design of experiments (DoE) to optimize critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) for real-time monitoring. Conduct risk assessments (e.g., FMEA) to prioritize variables like mixing efficiency and cooling rates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based assays) or impurity profiles. Validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-check with literature on analogous triazole derivatives .

Q. What methodologies quantify the compound’s solubility and bioavailability?

Use shake-flask methods with HPLC quantification in biorelevant media (FaSSIF/FeSSIF). Calculate logP via octanol-water partitioning. Perform Caco-2 permeability assays to predict intestinal absorption. PAMPA models assess blood-brain barrier penetration .

Tables for Key Parameters

Parameter Optimal Range Impact on Synthesis Ref.
Cyclization Temperature80–120°CHigher temps reduce reaction time
Solvent (Ring Closure)Toluene/DMFPolarity affects intermediate stability
Catalyst (Acid)POCl₃Enhances carbonyl activation
HPLC Purity Threshold≥95%Reduces downstream purification steps

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